molecular formula C13H15NO2S B14475268 tert-Butyl 4H-3,1-benzothiazine-7-carboxylate CAS No. 65276-89-3

tert-Butyl 4H-3,1-benzothiazine-7-carboxylate

Cat. No.: B14475268
CAS No.: 65276-89-3
M. Wt: 249.33 g/mol
InChI Key: URNXWUTUHICKPT-UHFFFAOYSA-N
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Description

tert-Butyl 4H-3,1-benzothiazine-7-carboxylate: is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a benzene ring fused with a thiazine ring, which contains both sulfur and nitrogen atoms. The tert-butyl group attached to the carboxylate moiety enhances its stability and solubility, making it a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4H-3,1-benzothiazine-7-carboxylate typically involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure, often promoted by concentrated sulfuric acid, to yield the desired benzothiazine compound . The reaction conditions can be adjusted to introduce various substituents at different positions on the benzothiazine ring, allowing for the creation of diverse derivatives .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The scalability of the synthesis makes it feasible for large-scale production, catering to the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4H-3,1-benzothiazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 4H-3,1-benzothiazine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4H-3,1-benzothiazine-7-carboxylate involves its interaction with biological targets through hydrogen bonding and π–π interactions. The sulfur and nitrogen atoms in the thiazine ring can act as hydrogen bond acceptors, facilitating binding to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

65276-89-3

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

tert-butyl 4H-3,1-benzothiazine-7-carboxylate

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)9-4-5-10-7-17-8-14-11(10)6-9/h4-6,8H,7H2,1-3H3

InChI Key

URNXWUTUHICKPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(CSC=N2)C=C1

Origin of Product

United States

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